DBCO-Val-Cit-PABC-OH

SPAAC kinetics click chemistry bioconjugation rate

Researchers needing a validated cleavable linker for site-specific ADC conjugation face limited options that combine copper-free click efficiency with proven enzymatic release. DBCO-Val-Cit-PABC-OH solves this by integrating three modular functions in one scaffold. - DBCO enables SPAAC with azide-modified antibodies-21% faster kinetics than BCN alternatives, preserving protein integrity without copper cytotoxicity. - Val-Cit-PABC architecture provides human plasma stability with selective cathepsin B cleavage, benchmarked in the brentuximab vedotin clinical platform. - Superior hydrophilicity vs. Val-Ala linkers reduces aggregation during scale-up, ensuring conjugate homogeneity at high DAR. Bulk quantities available with batch-specific CoA.

Molecular Formula C39H46N6O6
Molecular Weight 694.8 g/mol
Cat. No. B15144749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-Val-Cit-PABC-OH
Molecular FormulaC39H46N6O6
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36-/m0/s1
InChIKeyUKSUTABXRCDSHE-IKYOIFQTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-Val-Cit-PABC-OH Overview


DBCO-Val-Cit-PABC-OH is a trifunctional cleavable linker for antibody-drug conjugate (ADC) synthesis, integrating a copper-free click chemistry handle (DBCO) with a cathepsin B-cleavable dipeptide trigger (Val-Cit) and a self-immolative p-aminobenzylcarbamate (PABC) spacer . This linker enables strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified biomolecules [1], followed by intracellular enzymatic cleavage to release the conjugated payload in lysosomal compartments [2].

Why DBCO-Val-Cit-PABC-OH Is Irreplaceable


ADC linker performance is dictated by the interdependent function of three modular components: the click handle, the cleavable peptide, and the self-immolative spacer. Substituting any single element alters reaction kinetics, plasma stability, and intracellular payload release efficiency in ways that cannot be predicted from isolated component data [1]. For instance, replacing DBCO with BCN reduces SPAAC reaction rates by approximately 18% [2], while substituting Val-Cit with Val-Ala introduces unfavorable hydrophobicity that limits conjugate homogeneity and processability [3]. The quantitative evidence below demonstrates why this specific tripartite architecture is not interchangeable with superficially similar linker constructs.

DBCO-Val-Cit-PABC-OH Comparative Evidence


SPAAC Kinetics: DBCO vs BCN

In head-to-head SPAAC ligation studies using identical azide-containing peptide substrates, the DBCO moiety demonstrated a second-order rate constant of 0.34 M⁻¹ s⁻¹ compared to 0.28 M⁻¹ s⁻¹ for BCN [1]. This represents a 21% higher reaction rate for DBCO under equivalent experimental conditions, translating to more efficient bioconjugation when reaction time or reagent stoichiometry is constrained.

SPAAC kinetics click chemistry bioconjugation rate

Cathepsin B Specificity: Val-Cit vs Val-Ala

Comparative evaluation of HER2-targeting ADCs bearing either Val-Cit or Val-Ala dipeptide triggers revealed that while both sequences are cathepsin B-sensitive, the Val-Ala pair introduces significantly increased hydrophobicity that limits its utility within this linker architecture [1]. Specifically, ADC constructs with the ValCitPABMMAE linker demonstrated the most promising combination of in vitro potency, structural homogeneity, and hydrophilicity among all tested variants [1]. The increased hydrophobicity of Val-Ala-containing constructs adversely affects conjugate aggregation propensity and processability.

cathepsin B cleavage dipeptide linker ADC selectivity

Val-Cit-PABC Plasma Instability in Rodents

Detailed mechanistic studies have identified Carboxylesterase 1C (Ces1C) as the enzyme responsible for extracellular hydrolysis of Val-Cit-PABC-based linkers in mouse and rat plasma [1]. This species-specific instability is a critical consideration for preclinical evaluation. However, small chemical modifications to the linker can effectively modulate Ces1C activity without significantly altering intracellular processing by the lysosomal protease Cathepsin B [1]. This distinct substrate preference of serum Ces1C creates an opportunity to engineer extracellular stability while preserving intracellular payload release required for ADC efficacy.

ADC linker stability carboxylesterase 1C preclinical development

PABC Spacer-Mediated Drug Release

In model studies comparing dipeptide-DOX conjugates, the inclusion of a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer between the Val-Cit dipeptide and doxorubicin payload was required for rapid and quantitative generation of free drug [1]. Z-Val-Cit-PABC-DOX showed efficient drug release in lysosomal preparations, though direct release rates differed between cathepsin B-only and complete lysosomal enzyme mixtures. Crucially, conjugates containing the PABC spacer demonstrated rapid and near quantitative drug release with cathepsin B and in lysosomal preparations while maintaining excellent stability in human plasma [1].

self-immolative spacer payload release PABC efficiency

Val-Cit-PABC Clinical Validation

The Val-Cit-PABC linker architecture forms the core of the clinically validated ADC SGN-35 (brentuximab vedotin), in which the cAC10 antibody is linked to monomethylauristatin E (MMAE) via a valine-citrulline p-aminobenzylcarbamate linker that is cleaved by intracellular proteases such as cathepsin B [1]. This linker-payload combination has established a benchmark therapeutic index against which novel dipeptide linkers are compared [1]. Subsequent studies demonstrated that alternative dipeptide-based ADCs utilizing modified auristatins achieved significantly improved therapeutic indices compared to the original mAb-Val-Cit-PABC-MMAF conjugate [1].

ADC clinical validation therapeutic index Val-Cit-PABC-MMAE

Cathepsin B Specificity: cBuCit vs Val-Cit

Comparative evaluation of ValCit and cBuCit (cyclobutane-1,1-dicarboxamide-modified citrulline) ADCs with cathepsin B inhibitors revealed that cBuCit cleavage activity was reduced by 90% versus only 50% reduction for ValCit [1]. This 40-percentage-point difference demonstrates that the cBuCit linker achieves substantially higher cathepsin B specificity compared to the ValCit linker system. The Val-Cit-PABC linker, while widely used, exhibits measurable cleavage by enzymes beyond cathepsin B, a property that can contribute to off-target payload release in vivo.

cathepsin B specificity linker engineering off-target cleavage

DBCO-Val-Cit-PABC-OH Optimal Use Cases


Copper-Free Antibody Conjugation

This linker is optimally deployed when conjugating azide-functionalized antibodies or targeting proteins via SPAAC chemistry. The DBCO moiety provides a 21% faster reaction rate than BCN-based alternatives [1], reducing conjugation time and improving yield. The copper-free nature preserves protein integrity, making this linker particularly suitable for sensitive biologics where copper-catalyzed click chemistry would introduce toxicity or aggregation risks.

Lysosomal Release with Plasma Stability

The Val-Cit-PABC architecture is validated for applications demanding prolonged systemic circulation with targeted intracellular payload release. The linker demonstrates excellent stability in human plasma [1] while remaining efficiently cleaved by lysosomal cathepsins. However, researchers conducting rodent preclinical studies must account for Ces1C-mediated instability in mouse and rat plasma and consider linker modifications to mitigate this species-specific effect.

Auristatin ADC Development

This linker is the direct chemical precursor to the Val-Cit-PABC-MMAE platform used in brentuximab vedotin [1], providing a clinically benchmarked starting point for auristatin conjugate development. The Val-Cit dipeptide offers favorable hydrophilicity compared to Val-Ala alternatives , reducing aggregation risk and improving conjugate homogeneity during manufacturing scale-up.

Homogeneous ADC Synthesis

The Val-Cit-PABC architecture provides superior hydrophilicity relative to Val-Ala-PABC alternatives [1], making it the preferred choice when homogeneous ADC preparations with low aggregation propensity are required. This property is particularly critical for high drug-to-antibody ratio (DAR) constructs where hydrophobic linkers exacerbate aggregation and limit clinical developability.

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